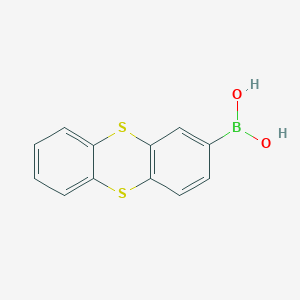
Acide thianthrène-2-boronique
Vue d'ensemble
Description
Thianthren-2-ylboronic acid, also known as 1-Thianthrenylboronic acid, is a chemical compound with the empirical formula C12H9BO2S2 . It has a molecular weight of 260.14 .
Synthesis Analysis
The synthesis of Thianthren-2-ylboronic acid involves the lithiation of thianthrene at C-1, which allows the synthesis of various 1-substituted thianthrenes . For example, thianthren-1-ylboronic acid and 1-tributylstannylthianthrene undergo palladium-catalysed couplings with aryl halides . 2-Bromothianthrene provides an entry to 2-substituted thianthrenes via lithium–halogen exchange .Molecular Structure Analysis
The molecular structure of Thianthren-2-ylboronic acid is represented by the SMILES string OB(O)c1cccc2Sc3ccccc3Sc12 . The InChI key is FZEWPLIHPXGNTB-UHFFFAOYSA-N .Chemical Reactions Analysis
Thianthren-2-ylboronic acid is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the preparation of biologically and pharmacologically active molecules .Physical and Chemical Properties Analysis
Thianthren-2-ylboronic acid has a melting point of 146-149 °C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Acide thianthrène-2-boronique : Une analyse complète des applications de la recherche scientifique :
Applications de détection
Les acides boroniques, y compris l'this compound, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété est utilisée dans diverses applications de détection, à la fois dans les dosages homogènes et les systèmes de détection hétérogènes. Par exemple, ils peuvent être utilisés dans la détection de sucres ou d'autres analytes biologiques en raison de leurs capacités de liaison spécifiques .
Reconnaissance moléculaire
Les capacités de reconnaissance moléculaire des acides boroniques les rendent utiles dans la détection des mono- et polysaccharides, qui sont essentiels dans les systèmes biologiques. Leur capacité à différencier des molécules similaires les rend précieux dans les récepteurs chimiques pour les saccharides .
Synthèse pharmaceutique
L'this compound peut être utilisé dans la synthèse pharmaceutique. Le groupe acide boronique est souvent impliqué dans les réactions de couplage croisé qui sont essentielles pour construire des molécules organiques complexes, conduisant potentiellement à de nouvelles découvertes de médicaments .
Fonctionnalisation des biomolécules
La réactivité de l'this compound permet la fonctionnalisation des biomolécules. Cela peut être particulièrement utile pour créer des systèmes d'administration ciblée de médicaments ou pour modifier des sondes biologiques .
Mécanisme D'action
Target of Action
Thianthren-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are undergoing the SM cross-coupling reaction .
Mode of Action
The mode of action of Thianthren-2-ylboronic acid involves its interaction with a transition metal catalyst, typically palladium . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by Thianthren-2-ylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .
Pharmacokinetics
As a reagent used in chemical reactions, its bioavailability would primarily depend on the reaction conditions, such as temperature, ph, and the presence of a suitable catalyst .
Result of Action
The result of the action of Thianthren-2-ylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . On a molecular and cellular level, the effects of these compounds would depend on their specific structures and properties.
Action Environment
The action of Thianthren-2-ylboronic acid is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature, pH, and the concentration of the reagents . Additionally, the stability of Thianthren-2-ylboronic acid can be influenced by factors such as exposure to air and moisture .
Safety and Hazards
While specific safety and hazard information for Thianthren-2-ylboronic acid was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
Orientations Futures
Thianthren-2-ylboronic acid and other boronic acids are being studied for their potential applications in various fields. For instance, thianthrene-functionalized polynorbornenes were investigated as high-voltage organic cathode materials for dual-ion cells . Furthermore, the relevance of extending the studies with boronic acids in medicinal chemistry is being reinforced, in order to obtain new promising drugs shortly .
Analyse Biochimique
Biochemical Properties
Thianthren-2-ylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, participating in transmetalation processes.
Cellular Effects
Thianthren-2-ylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, its interaction with mitotic kinase Nek2 has shown potential antiproliferative effects in cancer cells . Additionally, thianthren-2-ylboronic acid can modulate the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, thianthren-2-ylboronic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition. This mechanism is particularly relevant in the context of its antiproliferative effects, where it inhibits the activity of specific kinases involved in cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thianthren-2-ylboronic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over prolonged periods. Long-term exposure to thianthren-2-ylboronic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of thianthren-2-ylboronic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exhibits its desired biochemical effects without causing significant toxicity.
Metabolic Pathways
Thianthren-2-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, thianthren-2-ylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins also affects its bioavailability and efficacy in biochemical reactions.
Subcellular Localization
Thianthren-2-ylboronic acid exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its role in enzyme inhibition and other biochemical processes, as they determine the compound’s accessibility to its target biomolecules.
Propriétés
IUPAC Name |
thianthren-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOJZMPHLRBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570437 | |
| Record name | Thianthren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-21-8 | |
| Record name | B-2-Thianthrenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108847-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thianthren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



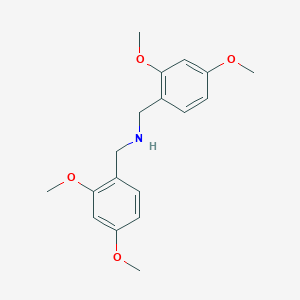


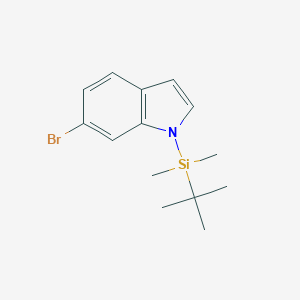
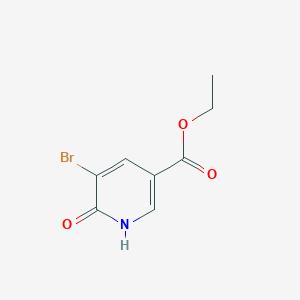

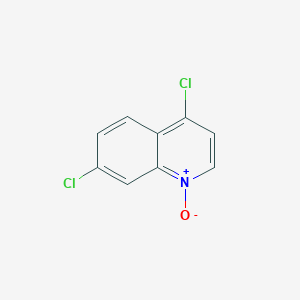

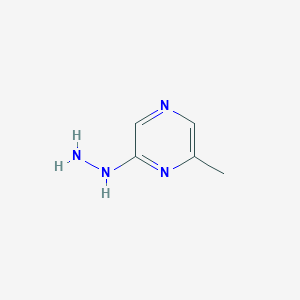
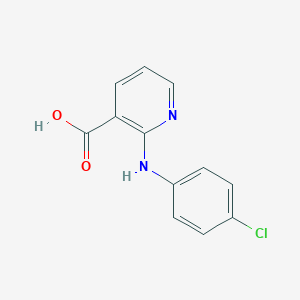
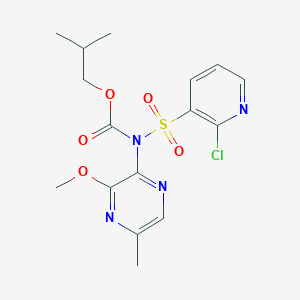
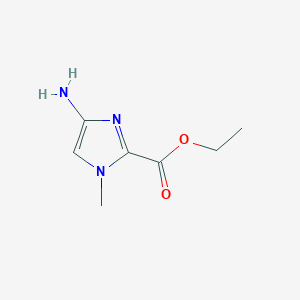
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
